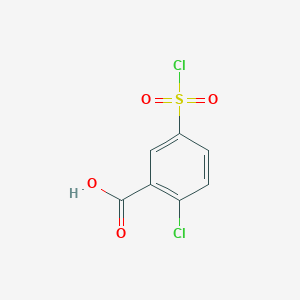

Adamantane-1,3,5,7-tetracarboxylic acid

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of adamantane-1,3,5,7-tetracarboxylic acid involves multiple steps, starting from adamantane. One approach includes the functionalization of adamantane to introduce carboxylic acid groups at the 1,3,5,7 positions. Maison et al. (2004) describe an efficient route to 1,3,5,7-tetrasubstituted derivatives of adamantane, providing a foundational method for synthesizing such tetrafunctionalized molecules with overall yields around 23% (Maison, Frangioni, & Pannier, 2004). Additionally, Ivleva et al. (2015) detail the synthesis of polycarboxylic acids in the adamantane series, showcasing the versatility of adamantane chemistry for creating compounds with multiple carboxylic acid functionalities (Ivleva, Gavrilova, Gnusarev, Osyanin, & Klimochkin, 2015).

Molecular Structure Analysis

The molecular structure of adamantane-1,3,5,7-tetracarboxylic acid is characterized by its tetrahedral symmetry, with carboxylic acid groups attached to each carbon at the bridgehead positions of the adamantane core. This structure imparts high rigidity and a well-defined three-dimensional shape, making it an ideal scaffold for further chemical modifications and applications in nanotechnology and materials science.

Chemical Reactions and Properties

Adamantane-1,3,5,7-tetracarboxylic acid participates in various chemical reactions due to the reactivity of its carboxylic acid groups. These groups can be used to form esters, amides, and other derivatives, expanding the compound's utility in synthesizing complex molecules. For example, the synthesis of nanoscale tripodal molecules for atomic force microscopy (AFM) applications demonstrates the use of adamantane derivatives as scaffolds for creating functional nanoscale objects (Li et al., 2003).

Physical Properties Analysis

The physical properties of adamantane-1,3,5,7-tetracarboxylic acid, such as solubility, melting point, and crystallinity, are influenced by its rigid cage-like structure. The compound's solubility in various solvents can be adjusted through the formation of derivatives, enabling its use in a wide range of applications. The high melting point and crystallinity of adamantane derivatives contribute to their stability and make them suitable for use in high-temperature applications.

Chemical Properties Analysis

The chemical properties of adamantane-1,3,5,7-tetracarboxylic acid, including acidity, reactivity with nucleophiles, and ability to form coordination compounds, make it a versatile building block in organic and inorganic chemistry. Its carboxylic acid groups can act as ligands in metal-organic frameworks (MOFs), demonstrating the compound's potential in constructing complex coordination polymers with interesting properties for catalysis, gas storage, and separation processes (Senchyk et al., 2013).

Applications De Recherche Scientifique

Organic Framework Linker

- Scientific Field: Material Science .

- Application Summary: Adamantane-1,3,5,7-tetracarboxylic acid is used as a hydrogen-bonded organic framework linker . Its tetrahedral symmetry provides applications in the creation of noncovalent materials .

- Methods of Application: The formation of a low-density two-fold interpenetrated network from 2,6-dimethylideneadamantane-1,3,5,7-tetracarboxylic acid framework is accompanied by the inclusion of a variety of guest molecules in void spaces .

- Results or Outcomes: The growth of the hydrogen-bonded framework arsenal promises continuing innovations, with applications ranging from electronic materials and chemical separations to gas adsorption and catalysis .

Dendrimer Core

- Scientific Field: Polymer Chemistry .

- Application Summary: Adamantane-1,3,5,7-tetracarboxylic acid is used as a dendrimer core . Dendrimers are highly branched, star-shaped macromolecules with nanometer-scale dimensions.

- Results or Outcomes: The use of Adamantane-1,3,5,7-tetracarboxylic acid as a dendrimer core can lead to the creation of new materials with unique properties .

Synthesis of Unsaturated Adamantane Derivatives

- Scientific Field: Organic Chemistry .

- Application Summary: Adamantane-1,3,5,7-tetracarboxylic acid is used in the synthesis of unsaturated adamantane derivatives . These compounds offer extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .

- Methods of Application: Using palladium-based catalysts and triphenylphosphines, a Heck alkylation of 1-bromomethyl-adamantane with 1,3-pentadiene was carried out using tetrakis(triphenylphosphine)palladium as a catalyst .

- Results or Outcomes: The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .

Hydrogen-Bonded Organic Frameworks

- Scientific Field: Material Science .

- Application Summary: Adamantane-1,3,5,7-tetracarboxylic acid is used as a linker in hydrogen-bonded organic frameworks . These frameworks are a growing and versatile class of noncovalent materials created through molecular design .

- Methods of Application: The formation of a low-density two-fold interpenetrated network from 2,6-dimethylideneadamantane-1,3,5,7-tetracarboxylic acid framework is accompanied by the inclusion of a variety of guest molecules in void spaces .

- Results or Outcomes: The growth of the hydrogen-bonded framework arsenal promises continuing innovations, with applications ranging from electronic materials and chemical separations to gas adsorption and catalysis .

Hydrogen-Bonded Organic Frameworks

- Scientific Field: Material Science .

- Application Summary: Adamantane-1,3,5,7-tetracarboxylic acid is used as a linker in hydrogen-bonded organic frameworks . These frameworks are a growing and versatile class of noncovalent materials created through molecular design .

- Methods of Application: The formation of a low-density two-fold interpenetrated network from 2,6-dimethylideneadamantane-1,3,5,7-tetracarboxylic acid framework is accompanied by the inclusion of a variety of guest molecules in void spaces .

- Results or Outcomes: The growth of the hydrogen-bonded framework arsenal promises continuing innovations, with applications ranging from electronic materials and chemical separations to gas adsorption and catalysis .

Safety And Hazards

According to the safety information provided by MilliporeSigma, ADTA is classified under GHS07 and has hazard statements H317 and H319 . Precautionary measures include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Orientations Futures

The unique structural and chemical properties of ADTA provide exceptional opportunities in the design of various adamantane-based scaffolds or carrier systems for drug delivery . The results reported encourage the development of novel adamantane-based structures and self-assembled supramolecular systems for basic chemical investigations as well as for biomedical application .

Propriétés

IUPAC Name |

adamantane-1,3,5,7-tetracarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O8/c15-7(16)11-1-12(8(17)18)4-13(2-11,9(19)20)6-14(3-11,5-12)10(21)22/h1-6H2,(H,15,16)(H,17,18)(H,19,20)(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWAIZPYLEYEEFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2(CC3(CC1(CC(C2)(C3)C(=O)O)C(=O)O)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80347521 | |

| Record name | 1,3,5,7-Adamantanetetracarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80347521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Adamantane-1,3,5,7-tetracarboxylic acid | |

CAS RN |

100884-80-8 | |

| Record name | 1,3,5,7-Adamantanetetracarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100884-80-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5,7-Adamantanetetracarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80347521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(4'-(Bromomethyl)-[1,1'-biphenyl]-2-YL)-2-trityl-2H-tetrazole](/img/structure/B18061.png)

![methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[[2-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-3-[4-(2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-6-yl]oxy]oxane-2-carboxylate](/img/structure/B18088.png)

![2-[3-(Triethoxysilyl)propyl]hydrazine-1-carboxamide](/img/structure/B18096.png)